((Dimethylamino)methyl)ferrocene

Catalog No.
S1503083
CAS No.
1271-86-9
M.F
C13H27FeN
M. Wt
253.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((Dimethylamino)methyl)ferrocene

CAS Number

1271-86-9

Product Name

((Dimethylamino)methyl)ferrocene

IUPAC Name

cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron

Molecular Formula

C13H27FeN

Molecular Weight

253.20 g/mol

InChI

InChI=1S/C8H17N.C5H10.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h8H,3-7H2,1-2H3;1-5H2;

InChI Key

PYOPELHHIMWJMX-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CN(C)CC1CCCC1.C1CCCC1.[Fe]

((Dimethylamino)methyl)ferrocene, with the chemical formula C13_{13}H17_{17}FeN, is an organometallic compound that features a ferrocene core substituted with a dimethylaminomethyl group. This compound is characterized by its unique structure, which combines the properties of ferrocene—a metallocene with remarkable stability and redox properties—with the reactivity of the dimethylaminomethyl moiety. The presence of the nitrogen atom in the dimethylamino group allows for various chemical interactions and modifications, making ((dimethylamino)methyl)ferrocene a versatile ligand in coordination chemistry .

Due to its functional groups. Notable reactions include:

  • Lithiation: The compound can undergo lithiation at the ortho position of the ferrocene ring, facilitating further substitution reactions. This process is driven by the Directed ortho Metalation effect, which enhances the reactivity of the ortho positions .
  • Coordination Chemistry: It acts as a bidentate ligand, coordinating to transition metals and forming stable complexes. For instance, it has been used to form complexes with platinum and tungsten, showcasing its ability to stabilize metal centers .
  • Electrophilic Substitution: The nitrogen atom's lone pair can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the ferrocene structure .

The synthesis of ((dimethylamino)methyl)ferrocene was first reported by Hauser and Lindsay in 1956. The general method involves:

  • Reaction of Ferrocene: Ferrocene is reacted with paraformaldehyde and N,N,N',N'-tetramethyldiaminomethane.
  • Formation of Product: This reaction leads to the formation of ((dimethylamino)methyl)ferrocene through nucleophilic addition and subsequent rearrangements .

Additionally, alternative synthetic routes may involve lithiation followed by electrophilic substitution or coordination to metal complexes.

((Dimethylamino)methyl)ferrocene has various applications across different fields:

  • Catalysis: Its ability to act as a ligand makes it useful in asymmetric catalysis and other catalytic processes.
  • Material Science: The compound can be utilized in developing new materials with unique electronic properties due to its ferrocene backbone.
  • Pharmaceuticals: Potential applications in drug design are being explored, particularly in relation to its biological activity and interaction with metal ions .

Interaction studies involving ((dimethylamino)methyl)ferrocene often focus on its coordination with transition metals. For example:

  • Metal Complex Formation: Studies have shown that this compound can form stable complexes with various metal salts, enhancing their catalytic properties .
  • Crystal Structure Analysis: X-ray crystallography has been employed to understand the molecular geometry and intermolecular interactions of ((dimethylamino)methyl)ferrocene complexes .

These studies highlight its potential as a ligand in coordination chemistry.

Similar compounds include:

  • Ferrocene (C10_{10}H10_{10}Fe): The parent compound without substituents; it serves as a benchmark for reactivity and properties.
  • N,N-Dimethylaminomethylferrocene (C13_{13}H17_{17}FeN): A closely related compound that also contains a dimethylaminomethyl group but may differ in steric or electronic effects.
  • (Aminomethyl)ferrocene (C13_{13}H17_{17}FeN): Lacks the additional methyl groups on nitrogen, affecting its reactivity and coordination capabilities.

Comparison Table

CompoundFormulaUnique Features
((Dimethylamino)methyl)ferroceneC13_{13}H17_{17}FeNBidentate ligand; enhanced reactivity due to dimethyl groups
FerroceneC10_{10}H10_{10}FeBaseline metallocene; stable and inert
N,N-DimethylaminomethylferroceneC13_{13}H17_{17}FeNSimilar structure; potential differences in coordination
(Aminomethyl)ferroceneC13_{13}H17_{17}FeNLacks methyl groups on nitrogen; different reactivity

The unique aspect of ((dimethylamino)methyl)ferrocene lies in its enhanced reactivity due to the presence of two methyl groups on the nitrogen atom, which increases steric hindrance and alters electronic properties compared to related compounds.

Hydrogen Bond Acceptor Count

1

Exact Mass

253.149285 g/mol

Monoisotopic Mass

253.149285 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-14

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